6-Joe SE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

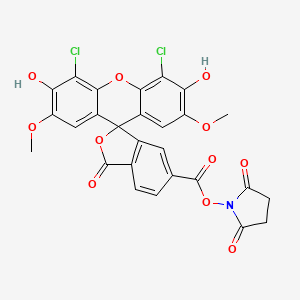

(2,5-dioxopyrrolidin-1-yl) 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17Cl2NO11/c1-37-15-8-13-23(19(28)21(15)33)39-24-14(9-16(38-2)22(34)20(24)29)27(13)12-7-10(3-4-11(12)26(36)40-27)25(35)41-30-17(31)5-6-18(30)32/h3-4,7-9,33-34H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVBVONAGUSCCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl2NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659725 |

Source

|

| Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113394-23-3 |

Source

|

| Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodimethoxycarboxyfluorescein-NHS ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-JOE SE Fluorescent Dye: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive technical guide provides a deep dive into the properties, mechanisms, and applications of 6-JOE SE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester), a pivotal fluorescent dye in molecular biology and diagnostics. We will explore its spectroscopic characteristics, the chemistry of its covalent labeling, and provide detailed, field-proven protocols for its use in critical applications such as oligonucleotide labeling and automated DNA sequencing. This guide is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively integrate this compound into their workflows.

Core Principles of this compound: A Spectroscopic and Chemical Overview

6-JOE is a xanthene dye, a derivative of fluorescein, distinguished by its dichlorinated and dimethoxylated structure.[1][2] This modification shifts its spectral properties, resulting in a dye that fluoresces in the yellow-orange region of the visible spectrum.[1] Its succinimidyl ester (SE) functional group renders it reactive towards primary amines, enabling the formation of stable covalent bonds with biomolecules.[3][4]

1.1. Spectroscopic Profile

The distinct spectral characteristics of 6-JOE are fundamental to its utility, particularly in multiplexing assays where differentiating between multiple fluorescent signals is crucial.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

| Maximum Excitation (λex) | ~520 nm[4][5][6] |

| Maximum Emission (λem) | ~545-548 nm[4][5][6] |

| Molar Extinction Coefficient (ε) | ~75,000 cm-1M-1[4] |

| Recommended Laser Line | 488 nm or 532 nm |

| Solubility | DMSO[4][6] |

1.2. The Chemistry of Amine-Reactive Labeling

The succinimidyl ester (SE) group is the key to 6-JOE's labeling capability. It reacts specifically with non-protonated primary aliphatic amines, found at the N-terminus of proteins and on amine-modified synthetic oligonucleotides, to form a highly stable amide bond.[7][8]

This nucleophilic acyl substitution reaction is most efficient in a slightly alkaline environment (pH 8.0-9.0). At this pH, the primary amine is deprotonated, enhancing its nucleophilicity and facilitating its attack on the carbonyl carbon of the succinimidyl ester. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct.

Figure 1: The reaction mechanism of this compound with a primary amine to form a stable conjugate.

Key Applications and Validated Protocols

This compound's unique spectral properties have led to its widespread adoption in several key molecular biology techniques.

2.1. Labeling of Oligonucleotides for PCR and Genotyping

6-JOE is a popular choice for labeling probes used in multiplex real-time PCR (qPCR) and genotyping assays, often in combination with other dyes like FAM.[9]

Experimental Protocol: Labeling of 5'-Amine-Modified Oligonucleotides

This protocol provides a robust method for labeling amine-modified oligonucleotides with this compound.

Materials:

-

5'-amine-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5)[10][11]

-

Size-exclusion chromatography media (e.g., Sephadex G-25)

-

Nuclease-free water

Methodology:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.

-

Dye Preparation: Immediately prior to use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

-

Labeling Reaction:

-

Purification:

-

Equilibrate a size-exclusion column with nuclease-free water.

-

Apply the reaction mixture to the column.

-

Elute with nuclease-free water. The labeled oligonucleotide, being larger, will elute before the free dye.

-

Collect the colored fractions corresponding to the labeled oligonucleotide.

-

-

Quantification:

-

Measure the absorbance at 260 nm (for the oligonucleotide) and 520 nm (for 6-JOE).

-

The A520/A260 ratio provides an estimate of labeling efficiency.

-

2.2. Automated DNA Sequencing

Historically, 6-JOE was a cornerstone of the dye sets used in automated Sanger DNA sequencing.[4][14] It was used to label one of the four dideoxynucleotide terminators, allowing for the color-based detection and identification of the DNA sequence by the automated sequencer.

Figure 2: A simplified workflow illustrating the role of 6-JOE in automated DNA sequencing.

Expert Insights and Experimental Considerations

To ensure successful and reproducible results with this compound, the following points are critical:

-

pH is Paramount: The efficiency of the amine-labeling reaction is highly dependent on pH. A buffer pH between 8.0 and 9.0 is essential for optimal conjugation.[8]

-

Hydrolysis Prevention: The succinimidyl ester is susceptible to hydrolysis in aqueous environments. Always prepare the this compound solution in anhydrous DMSO immediately before use.

-

Photostability: 6-JOE, like most fluorophores, can be photobleached. Protect the dye and labeled conjugates from light whenever possible.[12][13][]

-

Purity of Reagents: Impurities in commercial this compound preparations can complicate conjugation reactions and purification.[1] Using high-purity reagents is recommended for optimal outcomes.

-

Post-Labeling Purification: Thorough removal of unconjugated dye is crucial for accurate downstream quantification and to prevent background fluorescence.

Conclusion

This compound is a robust and versatile fluorescent dye with a long-standing presence in molecular biology research. Its well-defined spectral properties and reliable amine-reactive chemistry make it an invaluable tool for labeling oligonucleotides and other biomolecules. By understanding the underlying principles of its application and adhering to optimized protocols, researchers can confidently and effectively utilize this compound to advance their scientific inquiries.

References

-

metabion. (n.d.). Joe. Retrieved from [Link]

-

The Joseph Lab. (2005, October 13). Amine-Reactive Probes. Retrieved from [Link]

-

AmBeed. (n.d.). 6-JOE, SE | Fluorescent Dye. Retrieved from [Link]

Sources

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. metabion.com [metabion.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-JOE, SE [6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester] *CAS#: 113394-23-3* | AAT Bioquest [aatbio.com]

- 5. Spectrum [6-JOE] | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. idtdna.com [idtdna.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester) 5 mg [thermofisher.com]

- 13. Molecular Probes 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester) 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 14. 6-JOE, SE [6-Carboxy-4,5-dichloro-2,7-dimethoxyfluorescein, succinimidyl ester] | CAS 113394-23-3 | AAT Bioquest | Biomol.com [biomol.com]

An In-Depth Technical Guide to the Excitation and Emission Spectra of 6-JOE SE

Introduction

In the landscape of modern biological research and diagnostics, fluorescent dyes are indispensable tools. Among these, 4′,5′-Dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein, commonly known as JOE, holds a significant position. This guide focuses specifically on the 6-isomer succinimidyl ester derivative, 6-JOE SE, an amine-reactive probe widely utilized for covalently labeling biomolecules such as proteins and amino-modified oligonucleotides.[1]

As a xanthene dye, this compound possesses photophysical properties that make it a valuable component in multiplex assays, where multiple targets are detected simultaneously.[2] Its spectral characteristics, positioned between those of the blue-shifted FAM (carboxyfluorescein) and red-shifted dyes like TAMRA or ROX, allow for clear spectral resolution, a critical requirement for techniques like automated DNA sequencing and multiplex quantitative PCR (qPCR).[2][3]

This technical guide provides a comprehensive examination of the excitation and emission spectra of this compound. We will delve into the underlying photophysical principles, present detailed spectral and quantitative data, outline robust protocols for its use, and discuss the critical factors that influence its fluorescent behavior. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage the capabilities of this compound with a high degree of precision and confidence.

Core Photophysical Principles and Spectral Characteristics

Fluorescence is a molecular phenomenon where a molecule, or fluorophore, absorbs photons of light at a specific wavelength (excitation) and, after a brief interval, re-emits photons at a longer, lower-energy wavelength (emission). The difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift.

For 6-JOE, the core spectral properties are central to its utility. The dye exhibits a characteristic absorption/excitation maximum around 520-522 nm and an emission maximum at approximately 545-550 nm .[4][5][6][7] This places its emission squarely in the green-yellow region of the visible spectrum.

| Photophysical Property | Value | Source |

| Peak Excitation (λex) | ~520 - 522 nm | [4][5][6] |

| Peak Emission (λem) | ~545 - 550 nm | [4][5][7] |

| Stokes Shift | ~25 - 30 nm | Calculated |

| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ (at 533 nm) | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.61 | [2] |

Causality Behind the Data: The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength. A high value, such as 75,000 cm⁻¹M⁻¹, indicates efficient photon capture, which is a prerequisite for strong fluorescence. The fluorescence quantum yield represents the efficiency of the emission process (the ratio of photons emitted to photons absorbed). A quantum yield of 0.61 signifies that for every 100 photons absorbed, approximately 61 are re-emitted as fluorescence, classifying 6-JOE as a bright and efficient fluorophore.

Factors Influencing Spectral Properties

The spectral behavior of 6-JOE is not static; it is highly sensitive to its local environment. Understanding these influences is critical for experimental design and data interpretation.

-

Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the fluorophore's excited state. In polar solvents, solvent molecules can reorient around the excited dye in a process called solvent relaxation.[8][9] This stabilization lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.[8][9] Therefore, consistency in buffer and solvent systems is paramount for reproducible results.

-

pH: Like many fluorescein derivatives, the fluorescence of JOE is pH-dependent. The optimal fluorescence is typically observed in slightly alkaline conditions (pH 7.5-8.5), which ensures the xanthene ring system is in its fluorescent quinoid form. Acidic environments can cause protonation and a significant loss of fluorescence.

-

Conjugation: When this compound is conjugated to a biomolecule, its immediate microenvironment changes, which can lead to slight shifts in its excitation and emission maxima. Furthermore, the nature of the linker arm used for conjugation can impact the fluorescence quantum yield. Studies have shown that rigid linkers can lead to a higher quantum yield compared to flexible linkers, particularly when the dye is in close proximity to quenching moieties like guanine nucleobases in oligonucleotides.[10]

Mechanism of Action: Covalent Labeling

The power of this compound lies in its ability to form stable, covalent bonds with target biomolecules. This is mediated by the succinimidyl ester (SE) functional group. SE is an amine-reactive moiety that specifically targets primary aliphatic amines (-NH₂), such as those found on the side chains of lysine residues in proteins or on amino-modified oligonucleotides.[1][11]

The reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Why this is a Self-Validating System: This reaction chemistry is highly reliable and specific under the correct conditions. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0). This is a critical experimental parameter because a pH in this range ensures that a sufficient population of the primary amines on the target molecule are deprotonated and thus nucleophilic, while still maintaining the stability of the protein and the SE ester itself.

Experimental Protocols

Protocol 1: General Antibody Labeling with this compound

This protocol provides a field-proven methodology for conjugating this compound to a purified antibody.

A. Pre-Labeling Preparation (Trustworthiness Pillar):

-

Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS or bicarbonate buffer) at a pH of 8.0-9.0.[12] Buffers containing primary amines, such as Tris, are incompatible as they will compete for reaction with the dye.[13] Remove any stabilizing proteins like BSA or gelatin.

-

Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL for optimal labeling.[13]

-

Dye Preparation: Immediately before use, dissolve the this compound powder in a high-quality, anhydrous organic solvent like dimethylsulfoxide (DMSO).[6][14] Prepare a stock solution of ~10 mM.

B. Conjugation Reaction:

-

Determine Molar Ratio: Calculate the volume of this compound stock solution to add. A common starting point is a 10- to 20-fold molar excess of dye to antibody. This ratio often needs to be optimized for each specific antibody.

-

Reaction Incubation: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[15]

C. Purification of the Conjugate:

-

Removal of Unconjugated Dye: It is crucial to remove any free, unreacted this compound, as it can cause high background fluorescence.

-

Use a size-exclusion chromatography column, such as a desalting spin column (e.g., Zeba™ or PD-10), equilibrated with your desired storage buffer (e.g., PBS).[12][15]

-

Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified, labeled antibody.[12]

D. Characterization (Self-Validation):

-

Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~520 nm (for JOE).

-

Calculate the Degree of Labeling (DOL), or the average number of dye molecules per antibody, to ensure consistency between batches.

Protocol 2: Measuring Excitation and Emission Spectra

This workflow outlines the procedure for characterizing the spectral properties of the newly created this compound conjugate using a spectrofluorometer.

Applications in Multiplex Assays

The specific spectral placement of 6-JOE is the primary reason for its widespread adoption in multiplex applications.

Multiplex qPCR

In multiplex qPCR, multiple DNA targets are amplified and detected in a single reaction tube. Each target is identified by a specific probe labeled with a unique fluorophore.[3] For a 4-channel instrument, a common dye set is FAM, JOE/HEX, ROX, and Cy5.

6-JOE's emission at ~550 nm is well-separated from FAM's emission (~520 nm) and ROX's emission (~602 nm), allowing the instrument's optical filters to distinguish between the signals with minimal spectral overlap or "crosstalk".[16] This ensures that the signal detected in the "JOE channel" accurately reflects the amplification of its intended target.

Automated DNA Sequencing

Similarly, in early dye-terminator sequencing methods, four different dyes were used to label the four dideoxynucleotide terminators (ddA, ddT, ddG, ddC). 6-JOE was one of the traditional fluorophores used in these four-dye sets, enabling the sequencing instrument to identify the terminating base at each position in a DNA fragment based on the color of the resulting fluorescence signal.[6][17]

Conclusion

This compound remains a robust and highly effective fluorescent probe for labeling biomolecules. Its value is fundamentally derived from its distinct spectral properties—strong absorption and efficient emission in a region of the spectrum that is compatible with common laser lines and well-resolved from other popular fluorophores. By understanding the core principles of its fluorescence, the mechanism of its covalent conjugation, and the environmental factors that modulate its performance, researchers can confidently integrate this compound into complex, high-performance assays, from multiplex qPCR to advanced cellular imaging. Adherence to validated protocols and an appreciation for the causality behind each experimental step are key to achieving reproducible and authoritative results.

References

-

Tsybulsky, D. A., Kvach, M. V., Stepanova, I. A., Korshun, V. A., & Shmanai, V. V. (2012). 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): synthesis and spectral properties of oligonucleotide conjugates. The Journal of Organic Chemistry, 77(2), 977–984. Retrieved from [Link]

-

Haffner, D. H., Sr. (2016, August 27). Effects of Solvents on Fluorescence of Biological Dyes. Hackaday.io. Retrieved from [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

-

Unknown. (2008, June 30). Antibody labeling procedure with EZ-Link Plus Activated Peroxidase kit. Retrieved from [Link]

-

Tsybulsky, D. A., et al. (2012). 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): synthesis and spectral properties of oligonucleotide conjugates. PubMed. Retrieved from [Link]

-

ResearchGate. (2015, November 18). What are the protocols for protein labeling by using antibodies? Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. JOE NHS ester, 5-isomer | BroadPharm [broadpharm.com]

- 3. idtdna.com [idtdna.com]

- 4. Spectrum [6-JOE] | AAT Bioquest [aatbio.com]

- 5. 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester) 5 mg [thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Molecular Probes 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester) 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 8. Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io [hackaday.io]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): synthesis and spectral properties of oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adipogen.com [adipogen.com]

- 12. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 13. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]

- 14. 6-JOE, SE [6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester] *CAS#: 113394-23-3* | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. 6-JOE, SE [6-Carboxy-4,5-dichloro-2,7-dimethoxyfluorescein, succinimidyl ester] | CAS 113394-23-3 | AAT Bioquest | Biomol.com [biomol.com]

An In-Depth Technical Guide to 6-JOE Succinimidyl Ester: Structure, Properties, and Application in Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-JOE succinimidyl ester, a widely used fluorescent dye for the covalent labeling of biomolecules. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to empower researchers in their experimental design and execution.

Introduction: The Role of Fluorescent Probes in Modern Biosciences

Fluorescent labeling has become an indispensable tool in molecular biology, enabling the sensitive and specific detection and quantification of biomolecules. Among the vast arsenal of fluorescent probes, 6-JOE succinimidyl ester holds a significant position, particularly in applications requiring multiplex detection, such as automated DNA sequencing and real-time PCR.[1][2] Its distinct spectral properties, positioned between those of FAM and TAMRA/ROX dyes, allow for effective spectral separation in multi-color assays.[3] This guide will delve into the core chemical structure of 6-JOE succinimidyl ester, its physicochemical and spectral properties, and provide detailed, validated protocols for its application in labeling proteins and oligonucleotides.

The Chemical Core: Understanding the Structure of 6-JOE Succinimidyl Ester

The functionality of 6-JOE succinimidyl ester is intrinsically linked to its chemical architecture. Its systematic name is 6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester.[4] This name reveals the three key components of the molecule:

-

The Fluorophore Core: A fluorescein derivative, characterized by a xanthene ring system. The presence of two chlorine atoms at the 4' and 5' positions and two methoxy groups at the 2' and 7' positions red-shifts its spectral properties compared to the parent fluorescein molecule.[3][4]

-

The Carboxy Linker: A carboxylic acid group at the 6-position of the fluorescein core serves as an attachment point for the reactive group.

-

The Amine-Reactive Group: An N-hydroxysuccinimidyl (NHS) ester. This is the workhorse of the molecule's labeling capability, enabling covalent attachment to primary amines.[5]

Below is a representation of the chemical structure of 6-JOE Succinimidyl Ester:

Caption: Chemical Structure of 6-JOE Succinimidyl Ester.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a fluorescent dye is paramount for its effective use. The table below summarizes the key characteristics of 6-JOE succinimidyl ester.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₁₇Cl₂NO₁₁ | [6] |

| Molecular Weight | 602.33 g/mol | [6] |

| CAS Number | 113394-23-3 | [6] |

| Appearance | Yellow to orange powder | [7] |

| Solubility | Soluble in DMSO or DMF | [3][7] |

| Excitation Maximum (λex) | 520 nm | [8][9] |

| Emission Maximum (λem) | 548 nm | [8][9] |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | [9] |

| Quantum Yield (Φ) | ~0.61 | [3] |

The Chemistry of Labeling: Mechanism and Considerations

The utility of 6-JOE succinimidyl ester as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines, such as the ε-amino group of lysine residues in proteins and the 5' or internal amino-modifiers in synthetic oligonucleotides.[5][10]

The Aminolysis Reaction

The labeling reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as aminolysis.[11] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the dye and the biomolecule, with the concomitant release of N-hydroxysuccinimide as a byproduct.[5][12]

Caption: Mechanism of 6-JOE Succinimidyl Ester Labeling.

The Competing Reaction: Hydrolysis

A critical consideration in any NHS ester-based labeling protocol is the competing hydrolysis reaction, where water acts as a nucleophile, leading to the formation of the unreactive 6-JOE carboxylic acid.[1][13] The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.[13] Therefore, the choice of reaction buffer and pH is a crucial parameter to optimize labeling efficiency.

Field-Proven Protocols for Biomolecule Labeling

The following protocols are designed to be self-validating systems, incorporating best practices to ensure reproducible and efficient labeling of proteins and oligonucleotides with 6-JOE succinimidyl ester.

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol is optimized for labeling proteins with accessible primary amines.

Materials:

-

Protein solution (2-10 mg/mL in an amine-free buffer)

-

6-JOE succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH ~7.5

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow:

Caption: Workflow for Protein Labeling with 6-JOE Succinimidyl Ester.

Step-by-Step Methodology:

-

Prepare the Protein Solution: Dialyze or dissolve the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the 6-JOE succinimidyl ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Perform the Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[3]

-

Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the Storage Buffer.

-

Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of 6-JOE (520 nm). Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[4]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is designed for the labeling of synthetic oligonucleotides containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

6-JOE succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

-

Purification method (e.g., ethanol precipitation, reverse-phase HPLC)[4][9]

Experimental Workflow:

Caption: Workflow for Oligonucleotide Labeling with this compound.

Step-by-Step Methodology:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.

-

Prepare the this compound Stock Solution: Freshly prepare a 10 mg/mL solution of 6-JOE succinimidyl ester in anhydrous DMF or DMSO.

-

Perform the Conjugation Reaction: Add the this compound stock solution to the oligonucleotide solution.

-

Incubate: Vortex the mixture and allow it to stand at room temperature for at least 2 hours. An overnight reaction is also acceptable.

-

Purify the Conjugate: Remove the excess label by methods such as ethanol precipitation or reverse-phase HPLC.[4][9]

-

Verify Labeling: Confirm successful conjugation and purity using analytical techniques like mass spectrometry or gel electrophoresis.

Conclusion: Empowering Research through Precise Labeling

6-JOE succinimidyl ester is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its unique spectral properties make it particularly valuable for multiplexing applications. By understanding its chemical structure, reactivity, and the critical parameters of the labeling reaction, researchers can confidently and reproducibly generate high-quality fluorescently labeled proteins and oligonucleotides. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful implementation of 6-JOE succinimidyl ester in a wide array of research, diagnostic, and drug development applications.

References

-

Glen Research. (n.d.). GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Covalent Fluorophore Labeling of Oligonucleotides and Generation of Other Oligonucleotide Bioconjugates. Retrieved from [Link]

-

O'Donnell, M., & Thorp, H. H. (2021). Oligonucleotide conjugated antibody strategies for cyclic immunostaining. Scientific Reports, 11(1), 23901. [Link]

-

Cas Number Lookup. (n.d.). succinimidyl ester] molecular information. Retrieved from [Link]

-

Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Retrieved from [Link]

-

Lim, C. Y., Owens, N. A., Wampler, R. D., Ying, Y., Granger, J. H., Porter, M. D., ... & Shimazu, K. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 12868–12878. [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

INNO PHARMCHEM. (n.d.). Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. Retrieved from [Link]

-

PubChem. (n.d.). 6-Carboxyfluorescein succinimidyl ester. Retrieved from [Link]

-

Stratech. (n.d.). Oligonucleotide Labeling Reagents. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). JOE, 4-5-Dichloro carboxy fluorescein Oligonucleotide Labeling. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of Labeled Oligonucleotides by Precipitation with Ethanol. Retrieved from [Link]

Sources

- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. manchestereveningnews.co.uk [manchestereveningnews.co.uk]

- 5. adipogen.com [adipogen.com]

- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Éster NHS Alexa Fluor™ 647 (succinimidilo éster) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 10. Phenobarbital - Wikipedia [en.wikipedia.org]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Covalent Fluorophore Labeling of Oligonucleotides and Generation of Other Oligonucleotide Bioconjugates | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of 6-JOE SE: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the 6-JOE Succinimidyl Ester (6-JOE, SE), an amine-reactive fluorescent dye pivotal in modern molecular biology. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanism of action, practical application, and the critical parameters governing its use for labeling biomolecules, with a particular focus on oligonucleotides.

Introduction to 6-JOE SE: A Workhorse Fluorophore

6-JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein) is a xanthene dye, a derivative of fluorescein, that fluoresces in the yellow-green region of the visible spectrum.[1][2] Its chemical structure, featuring chlorine and methoxy modifications, gives it distinct spectral properties that are highly valuable for multiplexing applications where its signal can be differentiated from other common dyes like FAM and TAMRA.[2][3] The succinimidyl ester (SE) functional group is the key to its utility, rendering it a potent tool for covalently attaching the fluorescent JOE moiety to biomolecules.[4][5] This amine-reactive probe is particularly well-suited for the postsynthetic labeling of amino-modified oligonucleotides, which are subsequently used in a variety of applications including automated DNA sequencing, real-time polymerase chain reaction (qPCR), and fluorescence in situ hybridization (FISH).[4][6][7][8][9]

The Chemistry of Conjugation: Mechanism of Action

The core mechanism of this compound revolves around the reaction of its N-hydroxysuccinimide (NHS) ester group with a primary aliphatic amine (-NH₂).[10][11] This reaction is a classic example of nucleophilic acyl substitution.

The process unfolds as follows:

-

Nucleophilic Attack: The unprotonated primary amine on the target biomolecule (e.g., an amino-modified oligonucleotide) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the succinimidyl ester.[10][12]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[10][11]

-

Leaving Group Departure and Amide Bond Formation: The intermediate collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable, covalent amide bond between the 6-JOE dye and the target molecule.[10][11][12]

This reaction is highly specific for primary amines under controlled pH conditions, ensuring targeted labeling. While NHS esters can react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis or displacement by amines.[11]

Caption: Covalent labeling via nucleophilic acyl substitution.

Critical Parameters and Causality in Experimental Design

The success of a labeling reaction with this compound is not merely procedural; it is governed by a delicate interplay of chemical kinetics. The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile instead of the target amine.[10][13][14] Optimizing the desired aminolysis over hydrolysis is paramount for achieving high conjugation efficiency.

3.1 The Pivotal Role of pH

The reaction pH is the single most critical factor.[10][15]

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and drastically slows the desired labeling reaction.[10]

-

Optimal pH (8.3 - 8.5): This slightly alkaline range provides a favorable equilibrium of unprotonated, nucleophilic amines while managing the rate of NHS ester hydrolysis.[15][16]

-

High pH (>9.0): While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester accelerates dramatically, significantly reducing its half-life and leading to low labeling yields.[10][13] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[13]

3.2 Buffer Selection: A Self-Validating System

The choice of buffer is a critical, self-validating step. The use of buffers containing primary amines, such as Tris or glycine, is strictly contraindicated as they will compete with the target molecule for reaction with the this compound, thereby inhibiting the labeling of the intended substrate.[10][15]

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate

-

Sodium phosphate

-

HEPES

3.3 Reagent Concentration and Solvent

Higher concentrations of both the biomolecule and the NHS ester can favor the bimolecular aminolysis reaction over hydrolysis.[10] A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.[10] Since this compound is often poorly soluble in aqueous buffers, it is typically first dissolved in a small volume of an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture.[11][15] The final concentration of the organic solvent should ideally be kept below 10% to prevent potential denaturation of protein targets.[10]

Quantitative Data and Spectral Properties

The distinct spectral characteristics of 6-JOE are fundamental to its utility in fluorescence-based assays.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~520 nm | [3][9][17][18] |

| Emission Maximum (λem) | ~548 nm | [3][9][18] |

| Molar Extinction Coefficient (ε) | ~75,000-82,000 M⁻¹cm⁻¹ | [3][] |

| Common Applications | Sanger Sequencing, qPCR, Multiplex PCR | [2][3][7][8] |

Values can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocol: Labeling of an Amino-Modified Oligonucleotide

This protocol provides a robust methodology for the covalent labeling of an oligonucleotide synthesized with a primary amine modification.

5.1 Materials

-

Amine-modified oligonucleotide

-

6-JOE, SE

-

Anhydrous, amine-free DMSO or DMF

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., desalting column) or materials for HPLC purification

5.2 Step-by-Step Methodology

-

Oligonucleotide Preparation:

-

Action: Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer to a concentration of 1-5 mM.[6]

-

Causality: This ensures the oligonucleotide is in the correct amine-free buffer at the optimal pH for the reaction.

-

-

6-JOE, SE Stock Solution Preparation:

-

Action: Immediately before use, dissolve the required amount of 6-JOE, SE in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[6]

-

Causality: Preparing the stock solution fresh in an anhydrous solvent minimizes premature hydrolysis of the reactive NHS ester.

-

-

Labeling Reaction:

-

Action: Add a 5- to 10-fold molar excess of the 6-JOE, SE stock solution to the oligonucleotide solution.[11] Vortex gently to mix.

-

Causality: A molar excess drives the reaction towards the desired product, maximizing the labeling of the target amine.

-

-

Incubation:

-

Action: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[15]

-

Causality: Incubation allows the conjugation reaction to proceed to completion. Protecting the mixture from light is crucial to prevent photobleaching of the fluorophore.

-

-

Quenching (Optional but Recommended):

-

Action: Add a quenching solution to stop the reaction.

-

Causality: This step deactivates any remaining unreacted this compound, preventing non-specific labeling of other molecules during purification and downstream applications.

-

-

Purification:

-

Action: Separate the labeled oligonucleotide from unreacted dye and reaction byproducts (like N-hydroxysuccinimide) using size-exclusion chromatography or reverse-phase HPLC.[6][10]

-

Causality: Purification is essential to remove fluorescent contaminants that would interfere with quantification and downstream applications, ensuring a high signal-to-noise ratio.

-

Caption: Experimental workflow for oligonucleotide labeling.

Conclusion

The this compound dye is a powerful tool for fluorescently labeling biomolecules, enabling a wide range of sensitive and specific detection methods. Its utility is fundamentally rooted in the robust and well-characterized chemistry of NHS ester-amine coupling. By understanding the core mechanism of action and carefully controlling critical reaction parameters such as pH, buffer composition, and reagent concentration, researchers can ensure the integrity of their experiments and achieve reliable, high-efficiency conjugation for their downstream applications.

References

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling . Glen Research. [Link]

-

4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE): Synthesis and Spectral Properties of Oligonucleotide Conjugates . Journal of Organic Chemistry. [Link]

-

Joe . metabion. [Link]

-

JOE, 4-5-Dichloro carboxy fluorescein Oligonucleotide Labeling . Bio-Synthesis Inc. [Link]

-

The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study . Scholars' Mine. [Link]

-

Oligonucleotide Labeling Reagents . Stratech. [Link]

-

Spectra of available Fluorescent Dyes . Eurofins Genomics. [Link]

-

Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase . SciSpace. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization . PubMed Central. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization . Langmuir - ACS Publications. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. metabion.com [metabion.com]

- 3. JOE, 4-5-Dichloro carboxy fluorescein Oligonucleotide Labeling [biosyn.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-JOE, SE [6-Carboxy-4,5-dichloro-2,7-dimethoxyfluorescein, succinimidyl ester] | CAS 113394-23-3 | AAT Bioquest | Biomol.com [biomol.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PCR for Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Joe Oligo Modifications from Gene Link [genelink.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Spectrum [6-JOE] | AAT Bioquest [aatbio.com]

- 18. eurofinsgenomics.com [eurofinsgenomics.com]

An In-Depth Technical Guide to the Solubility and Storage of 6-JOE SE

This guide provides a comprehensive overview of the critical solubility and storage conditions for 6-JOE SE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester). Proper handling and storage are paramount to ensure the reactivity and stability of this sensitive fluorescent dye, thereby guaranteeing reproducible and reliable results in bioconjugation, flow cytometry, and other fluorescence-based assays. This guide outlines the core principles of solubility and storage, presents quantitative data, details experimental protocols, and provides visual workflows to facilitate understanding.

Section 1: Understanding this compound and Its Amine-Reactive Moiety

This compound is an amine-reactive fluorescent probe suitable for postsynthetic labeling of amino-modified oligonucleotides.[1] It possesses fluorescence characteristics that are red-shifted compared to fluorescein, with an excitation maximum around 520-522 nm and an emission maximum around 548-550 nm.[2][3] The key to its functionality lies in the succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester. This moiety reacts with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds.[4][5]

However, the very reactivity that makes NHS esters valuable for bioconjugation also renders them susceptible to degradation, primarily through hydrolysis.[4][6] Understanding and mitigating this degradation pathway is the cornerstone of proper handling and storage.

Section 2: Solubility of this compound—A Critical First Step

The solubility of this compound is a crucial factor in its effective use. As a lyophilized solid, it must be dissolved in a suitable solvent to prepare a stock solution before it can be used in aqueous labeling reactions.

Recommended Solvents

This compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] These solvents are ideal for creating concentrated stock solutions.

| Solvent | Suitability | Rationale |

| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solubilizing agent for many organic compounds, including fluorescent dyes.[2][7] It is also relatively easy to handle and readily available in high purity, anhydrous forms. |

| Dimethylformamide (DMF) | Recommended | Another effective solvent for dissolving NHS esters.[2] However, DMF is more volatile and has a higher toxicity profile than DMSO, requiring more stringent handling precautions. |

Causality Behind Solvent Choice: The "Why"

The preference for anhydrous polar aprotic solvents like DMSO and DMF is directly linked to the stability of the NHS ester. Water is the primary antagonist of the NHS ester, causing hydrolysis of the ester bond and rendering the dye incapable of reacting with its intended amine target.[6] By using anhydrous solvents, the introduction of water is minimized, thus preserving the reactivity of the dye.

Experimental Protocol: Reconstitution of this compound

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

-

Vial of lyophilized this compound

-

Anhydrous DMSO or DMF

-

Pipettes and tips

-

Vortex mixer

-

Amber or foil-wrapped microcentrifuge tubes for storage

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This critical step prevents the condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis.[8]

-

Solvent Addition: Carefully add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration. A reconstitution calculator can be a useful tool for this step.[9]

-

Dissolution: Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. The solution should be clear and free of particulates.

-

Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. This minimizes the number of freeze-thaw cycles and protects the dye from light.

Section 3: Storage Conditions for Optimal Stability

The long-term stability of this compound, in both its lyophilized and dissolved forms, is dependent on strict adherence to proper storage conditions. The primary goals are to minimize exposure to moisture, light, and elevated temperatures.[6]

Storage of Lyophilized Powder

For optimal long-term stability, lyophilized this compound should be stored at -20°C to -80°C in a desiccated environment.[6] Protection from light is also crucial.[8][10]

Storage of Stock Solutions

Once dissolved in an anhydrous solvent like DMSO or DMF, this compound stock solutions should be stored at -20°C or colder.[2][7][8][10] It is imperative to protect these solutions from light.[7][8][10]

| Form | Temperature | Light Exposure | Moisture Protection | Expected Stability |

| Lyophilized Powder | -20°C to -80°C | Protect from light | Store in a desiccator | At least 12 months |

| Stock Solution in Anhydrous DMSO/DMF | ≤ -20°C | Protect from light | Use anhydrous solvent; minimize exposure to air | Several months |

The Science of Storage: Preventing Degradation

-

Temperature: Cold temperatures slow down the rate of all chemical reactions, including the hydrolysis of the NHS ester and the potential degradation of the fluorophore itself.[6]

-

Light: Many fluorescent dyes are susceptible to photobleaching, a process where exposure to light causes the fluorophore to lose its ability to fluoresce.[6][11] Storing the dye in the dark preserves its fluorescent properties.

-

Moisture: As previously discussed, water is the primary cause of NHS ester degradation through hydrolysis.[6] Storing the lyophilized powder in a desiccator and using anhydrous solvents for reconstitution are critical for maintaining reactivity.

Section 4: Visualizing the Workflow

To further clarify the handling and storage procedures for this compound, the following diagrams illustrate the key decision points and workflows.

Caption: Initial Storage Protocol for Lyophilized this compound.

Caption: Step-by-Step Reconstitution and Storage Workflow.

Section 5: Conclusion and Best Practices

The chemical integrity of this compound is paramount for successful and reproducible experimental outcomes. By understanding the inherent sensitivity of the NHS ester to hydrolysis and the fluorophore to photobleaching, researchers can take proactive steps to ensure the longevity and efficacy of this valuable reagent.

Key Takeaways:

-

Always allow the lyophilized powder to reach room temperature before opening the vial.

-

Always use high-quality, anhydrous DMSO or DMF for reconstitution.

-

Always protect both the lyophilized powder and stock solutions from light.

-

Always store the dye at or below -20°C.

-

Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

By adhering to these principles, researchers can confidently utilize this compound to its full potential in their labeling applications.

References

- A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes. Benchchem.

- 6-JOE, SE | Fluorescent Dye. MedchemExpress.com.

- Reagent storage conditions. Lumiprobe.

- 6-JOE, SE.

- 6-JOE, SE [6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester] *CAS.

- dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester] *CAS#: 113394-23-3.

- 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester). Thermo Fisher Scientific.

- Molecular Probes™ 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester). Fisher Scientific.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz

- NHS esters in Reactive groups. Lumiprobe.

- Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. Multidisciplinary Digital Publishing Institute.

- Reconstitution Calcul

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Molecular Probes™ 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Reconstitution Calculator | Tocris Bioscience [tocris.com]

- 10. 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester) 5 mg [thermofisher.com]

- 11. mdpi.com [mdpi.com]

Understanding Fluorescence and Quantum Yield

An In-depth Technical Guide to the Fluorescence Quantum Yield of 6-JOE Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorescence quantum yield of 6-JOE (4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein), a widely used fluorescent dye in molecular biology and drug development. We will delve into the fundamental principles governing quantum yield, elucidate the key factors influencing the fluorescence of 6-JOE, and provide a detailed, field-proven protocol for its accurate measurement.

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF) . It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1][2][3].

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1 (or 0% to 100%). A value of 1 indicates that every absorbed photon results in an emitted photon, signifying maximum fluorescence efficiency[3]. Dyes like 6-JOE are valued for their high quantum yields, which contribute to bright fluorescent signals essential for sensitive detection in various applications[4][5].

The quantum yield is intrinsically linked to the excited state lifetime of the fluorophore and the competition between radiative (fluorescence) and non-radiative decay pathways. The relationship is described by the following equation:

ΦF = kf / (kf + knr)

Where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay processes[3].

Non-radiative pathways, such as internal conversion, intersystem crossing, and quenching, reduce the quantum yield by providing alternative routes for the excited molecule to return to its ground state without emitting a photon[1][3].

Physicochemical Properties of 6-JOE Dye

6-JOE is a derivative of fluorescein, characterized by the presence of two chlorine and two methoxy substituents on the xanthene ring[5][6]. These modifications grant it distinct spectral properties and improved stability compared to its parent compound.

| Property | Value | Source |

| Excitation Maximum (λex) | ~520 - 525 nm | [5][7][8] |

| Emission Maximum (λem) | ~545 - 555 nm | [5][7][8] |

| Molar Extinction Coefficient (ε) | ~75,000 cm-1M-1 | [6][9] |

| Reported Quantum Yield (ΦF) | 0.58 | [6] |

The electron-withdrawing chlorine groups on the xanthene ring make 6-JOE less susceptible to protonation-induced quenching, resulting in fluorescence that is less sensitive to pH changes compared to fluorescein[6]. This stability across a range of pH levels is a significant advantage in many biological assays[4].

Factors Influencing the Quantum Yield of 6-JOE

The intrinsic quantum yield of 6-JOE can be significantly influenced by its local environment. Understanding these factors is critical for optimizing experimental conditions and ensuring data reproducibility.

-

Solvent Polarity and Viscosity: The solvent environment can alter the rates of non-radiative decay. For many fluorophores, increasing solvent viscosity can limit molecular vibrations and rotations that contribute to non-radiative energy loss, thereby increasing the quantum yield. The polarity of the solvent can also affect the excited state of the dye[3][10].

-

pH: While 6-JOE is more pH-stable than fluorescein, extreme pH values can still impact its fluorescence by altering the ionization state of the carboxy group[6][11].

-

Temperature: Increased temperature generally leads to a decrease in quantum yield. This is due to the increased frequency of collisions with solvent molecules, which promotes non-radiative decay pathways[10].

-

Quenching: Fluorescence quenching occurs when another molecule in the solution, known as a quencher, deactivates the excited state of the fluorophore. Common quenchers include molecular oxygen, heavy atoms, and certain biomolecules. For instance, guanosine has been shown to quench the fluorescence of fluorescein derivatives[12].

-

Conjugation and Local Environment: When 6-JOE is conjugated to a biomolecule, such as an oligonucleotide or protein, its quantum yield can be altered. The nature of the linker arm (flexible vs. rigid) and the proximity to specific residues (like guanine in DNA) can significantly impact fluorescence output. A rigid linker can sometimes lead to a higher quantum yield compared to a flexible one[12].

Accurate Measurement of 6-JOE Quantum Yield: A Step-by-Step Protocol

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method [1][2][13]. This technique involves comparing the fluorescence intensity of the test sample (6-JOE) to that of a well-characterized standard with a known quantum yield.

Selection of a Suitable Reference Standard

The ideal reference standard should have the following characteristics:

-

Absorption and emission spectra that overlap with those of the test sample.

-

A high and accurately known quantum yield.

-

Good photostability.

-

Solubility in the same solvent as the test sample, if possible.

For 6-JOE, with its excitation and emission in the green-yellow region of the spectrum, Rhodamine 6G in ethanol (ΦF = 0.95) is an excellent choice as a reference standard[14][15][16]. Fluorescein in 0.1 M NaOH (ΦF = 0.92) can also be used[16][17].

Experimental Workflow

The following diagram illustrates the workflow for determining the relative quantum yield of 6-JOE.

Detailed Protocol

Materials:

-

6-JOE dye

-

Reference standard (e.g., Rhodamine 6G)

-

Spectroscopic grade solvent (e.g., ethanol)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of both 6-JOE and the reference standard in the chosen solvent.

-

From the stock solutions, prepare a series of five dilutions for both the 6-JOE and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects[14].

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of 6-JOE and the reference standard.

-

Note the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Set the spectrofluorometer to the chosen excitation wavelength (e.g., 520 nm for 6-JOE).

-

Record the fluorescence emission spectrum for each dilution of 6-JOE and the reference standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements[1].

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve)[14].

-

For both 6-JOE and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets. The slope of the resulting line is proportional to the quantum yield[1][13].

-

-

Quantum Yield Calculation:

ΦF(sample) = ΦF(ref) * (msample / mref) * (n2sample / n2ref)

Where:

-

ΦF(ref) is the known quantum yield of the reference standard.

-

msample and mref are the slopes of the plots of integrated fluorescence intensity versus absorbance for the 6-JOE and the reference standard, respectively.

-

nsample and nref are the refractive indices of the solvents used for the sample and reference, respectively. If the same solvent is used, this term becomes 1.

-

Self-Validating System and Trustworthiness

The protocol described above incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Linearity of the Plot: The plot of integrated fluorescence intensity versus absorbance should be linear and pass through the origin. A deviation from linearity can indicate the presence of inner filter effects or dye aggregation at higher concentrations.

-

Use of Multiple Concentrations: By using a series of dilutions, the method is more robust than a single-point measurement, which can be prone to errors in absorbance measurement[2][13].

-

Cross-Calibration of Standards: For the highest accuracy, it is recommended to use two different reference standards and cross-calibrate them. The quantum yield of the test sample is then calculated relative to both standards, and the average value is reported[1].

Conclusion

The fluorescence quantum yield is a critical parameter that dictates the performance of 6-JOE in various applications. A thorough understanding of the factors that influence its fluorescence and the implementation of a rigorous and self-validating measurement protocol are paramount for obtaining accurate and reproducible results. By following the guidelines and methodologies outlined in this guide, researchers can confidently characterize the quantum yield of 6-JOE and optimize its use in their experimental systems.

References

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from

- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). Materials (Basel).

- A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry.

- Spectrum [6-JOE]. (n.d.).

- 6-JOE, SE | Fluorescent Dye. (n.d.). MedchemExpress.com.

- 6-JOE, SE (6-Carboxy-4',5'-Dichloro-2',7'-Dimethoxyfluorescein, Succinimidyl Ester). (n.d.). Thermo Fisher Scientific.

- Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs.

- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). PubMed.

- Tsybulsky, D. A., et al. (2012). 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE)

- JOE alkyne, 6-isomer. (n.d.). Lumiprobe.

- JOE - Green Fluorescent Dye. (n.d.). AxisPharm.

- Sjöback, R., Nygren, J., & Kubista, M. (1995). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- What are some factors that can affect the quantum yield brightness of a fluorophore?. (2023). Reddit.

- Determination of the Relative Quantum Yield of Rhodamine B. (n.d.). JASCO Inc.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods.

- Quantum yield. (n.d.). In Wikipedia.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Bindhu, C. V., Harilal, S. S., Nampoori, V. P. N., & Vallabhan, C. P. G. (1990). Fluorescence quantum yield of rhodamine 6G using pulsed photoacoustic technique. Pramana.

- Magde, D., Wong, R., & Seybold, P. G. (2002). Photophysical parameters for R6G in nine solvents. Photochemistry and Photobiology.

- Excitation and Emission Peaks. (n.d.). University of South Florida.

- What are the factors affecting fluorescence?. (2023).

- Joe. (n.d.). metabion.

- 5'-Dichloro-dimethoxy-Fluorescein (JOE™) Phosphoramidite. (n.d.). Glen Research.

- Fluorescence Quantum Yield and Lifetime. (2018). YouTube.

- Spectra of available fluorescent dyes. (n.d.). Isogen Life Science.

- Fluorophore ReferenceGuide. (n.d.). Bio-Rad.

- JOE Dyes. (n.d.). BOC Sciences.

- Jones, F., & Reeve, T. J. (1981). Photostability of Dyes in Liquid Crystalline Media. Molecular Crystals and Liquid Crystals.

- Povedailo, V. A., Stupak, A. P., Tsybulsky, D. A., & Yakovlev, D. L. (2017). Fluorescence Quenching of Carboxyfluoresceins Conjugated Convalently to Oligonucleotides. Journal of Applied Spectroscopy.

- Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (n.d.). Thermo Fisher Scientific.

- Fluorescent Substances. (n.d.). fluorophores.org.

- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. JOE - Green Fluorescent Dye | AxisPharm [axispharm.com]

- 5. metabion.com [metabion.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Spectrum [6-JOE] | AAT Bioquest [aatbio.com]

- 8. health.usf.edu [health.usf.edu]

- 9. isogen-lifescience.com [isogen-lifescience.com]

- 10. reddit.com [reddit.com]

- 11. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]

- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

Mastering Photostability in Microscopy: An In-depth Technical Guide to 6-JOE SE

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Photostability in Quantitative Fluorescence Microscopy

In the pursuit of high-fidelity cellular imaging and robust quantitative analysis, the photostability of a fluorophore is not merely a technical specification but a cornerstone of experimental success. The irreversible photochemical destruction of a fluorescent probe, or photobleaching, directly dictates the observational timeframe and the integrity of the collected data. For researchers and drug development professionals, a comprehensive understanding of a dye's photostability is paramount for designing rigorous, reproducible, and insightful microscopy-based assays.

This guide provides a deep dive into the photostability of 6-JOE SE (6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, succinimidyl ester), a green-emitting fluorescent dye belonging to the fluorescein family. As a Senior Application Scientist, this document synthesizes fundamental principles with actionable, field-proven protocols to empower you to maximize the performance of this compound in your microscopy workflows. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating system of protocols grounded in scientific integrity.

Understanding this compound: A Profile

This compound is a derivative of fluorescein, a class of xanthene dyes widely utilized in biological research. The "SE" designation indicates a succinimidyl ester reactive group, which readily forms stable amide bonds with primary amines on proteins and other biomolecules. This makes this compound a valuable tool for labeling antibodies, proteins, and amine-modified oligonucleotides.[1]

Key Spectral Properties:

| Property | Wavelength (nm) |

| Excitation Maximum | ~520-522 |

| Emission Maximum | ~545-550 |

Table 1: Spectral characteristics of this compound.[2]

The spectral profile of this compound places it in the green-yellow region of the visible spectrum, making it compatible with standard microscopy filter sets and laser lines. Its primary application has traditionally been in automated DNA sequencing.[1]

The Science of Photobleaching: Why Fluorophores Fade

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3] The process is complex but can be broadly understood through the following mechanism:

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Upon absorbing a photon, the fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁). In this triplet state, the fluorophore is susceptible to reactions with molecular oxygen and other cellular components, leading to its irreversible destruction.[4]

Photostability of this compound: A Structural Perspective

Fluorescein and its common derivative, fluorescein isothiocyanate (FITC), are known to be susceptible to photobleaching.[5] Halogenation of the fluorescein core is a well-established strategy to enhance photostability. The chlorine atoms in the this compound structure help to reduce the rate of intersystem crossing to the triplet state, which is a key intermediate in the photobleaching process.[6] Therefore, it is reasonable to expect This compound to exhibit greater photostability than FITC .

For applications demanding the highest photostability, fluorophores from the cyanine (e.g., Cy5) or Alexa Fluor families generally offer superior performance.[5][6]

Experimental Protocol: Quantitative Evaluation of this compound Photostability

To empirically determine the photostability of this compound-labeled biomolecules in your specific experimental context, a standardized protocol is essential. This allows for direct comparison with other fluorophores and informs the optimization of imaging parameters.

Caption: Experimental workflow for determining fluorophore photostability.

Objective: To determine the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Biomolecule for labeling (e.g., antibody, protein)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope coverslips

-

Fluorescence microscope (widefield or confocal) with appropriate filters for this compound

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh.

-

Conjugate this compound to Biomolecule:

-

Dissolve the biomolecule in the labeling buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Add the this compound stock solution to the biomolecule solution at a molar ratio appropriate for your target degree of labeling. A typical starting point is a 10-fold molar excess of dye to protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purify the labeled biomolecule from unreacted dye using a size-exclusion chromatography column.

-

-

Immobilize Labeled Biomolecule on Coverslip:

-

Dilute the purified this compound-labeled biomolecule in PBS to a concentration of approximately 10 µg/mL.

-

Add a drop of the solution to a clean microscope coverslip and incubate for 30 minutes to allow for adsorption.

-

Gently wash the coverslip with PBS to remove any unbound biomolecules.

-